molecular formula C31H34O16 B1245553 Crassirhizomoside A

Crassirhizomoside A

Cat. No. B1245553
M. Wt: 662.6 g/mol
InChI Key: CAZIOXDBDLCNHU-VQFYLWINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crassirhizomoside A is a natural product found in Dryopteris crassirhizoma with data available.

Scientific Research Applications

Antioxidant and Immunomodulatory Activities

Crassirhizomoside A, derived from the rhizome of Dryopteris crassirhizoma Nakai, has demonstrated significant antioxidant and immunomodulatory activities. A specific study found that an acidic polysaccharide fraction from Dryopteris crassirhizoma Nakai, mainly composed of various sugars, showed strong activities in scavenging different radicals and enhancing nitric oxide production in macrophages. This suggests potential applications in functional food and drug industries (Zhao et al., 2019).

Anti-HIV Properties

Kaempferol acetylrhamnosides, including crassirhizomosides A, isolated from Dryopteris crassirhizoma, have been shown to inhibit various activities of human immunodeficiency virus-1 reverse transcriptase. This highlights the potential use of these compounds in HIV treatment (Min et al., 2001).

Anti-MRSA and Antimicrobial Effects

Recent research identifies potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai, indicating significant antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA). This opens avenues for developing new treatments against antibiotic-resistant strains (Bhowmick et al., 2022).

Antiviral Activities

Compounds from Dryopteris crassirhizoma, including crassirhizomoside A, have been isolated and shown to possess antiviral activities against viruses like herpes simplex and respiratory syncytial virus. This suggests their potential use in developing antiviral medications (Chen et al., 2020).

Anti-Cancer Effects

Dryopteris crassirhizoma extract, which may contain crassirhizomoside A, has demonstrated anti-cancer properties. Specifically, it inhibits the proliferation of human metastatic prostate cancer cells and induces cell cycle arrest and apoptosis through both extrinsic and intrinsic pathways (Chang et al., 2010).

Anti-Inflammatory Activity

Dryopteris crassirhizoma extract has shown anti-inflammatory activity by suppressing pathways like ERK/AP-1 and TBK1/IRF3. This aligns with its traditional use in treating inflammatory and infectious diseases (Yang et al., 2013).

Xanthine Oxidase Inhibition

Phloroglucinol derivatives from Dryopteris crassirhizoma, potentially including crassirhizomoside A, have been identified as potent xanthine oxidase inhibitors. This suggests their utility in developing treatments for conditions like gout (Yuk et al., 2020).

Bone Loss Suppression

Water extract of Dryopteris crassirhizoma, possibly containing crassirhizomoside A, attenuates bone loss by suppressing osteoclast differentiation and function. This indicates potential applications in treating osteoporosis-related conditions (Ha et al., 2013).

properties

Product Name

Crassirhizomoside A

Molecular Formula

C31H34O16

Molecular Weight

662.6 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-5-acetyloxy-4-hydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C31H34O16/c1-11-21(36)23(38)24(39)30(41-11)45-17-9-18(35)20-19(10-17)46-27(15-5-7-16(34)8-6-15)28(22(20)37)47-31-29(44-14(4)33)25(40)26(12(2)42-31)43-13(3)32/h5-12,21,23-26,29-31,34-36,38-40H,1-4H3/t11-,12-,21-,23+,24+,25+,26-,29+,30-,31-/m0/s1

InChI Key

CAZIOXDBDLCNHU-VQFYLWINSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C)O)OC(=O)C)C5=CC=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC(=O)C)O)OC(=O)C)C5=CC=C(C=C5)O)O)O)O)O

synonyms

crassirhizomoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crassirhizomoside A
Reactant of Route 2
Crassirhizomoside A
Reactant of Route 3
Crassirhizomoside A
Reactant of Route 4
Crassirhizomoside A
Reactant of Route 5
Crassirhizomoside A
Reactant of Route 6
Crassirhizomoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.